Ethyl 4-oxo-2-propylpentanoate
Description
Ethyl 4-oxo-2-propylpentanoate is an ethyl ester derivative featuring a ketone group (4-oxo) and a branched alkyl chain (2-propylpentanoate). Structural analogs of such esters are frequently explored for their bioactivity, solubility, and stability in diverse chemical environments .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 4-oxo-2-propylpentanoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-9(7-8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3 |
InChI Key |
LVLLQUUNTDQPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water:
Basic conditions (e.g., NaOH) yield the carboxylate salt:
Kinetic studies indicate a second-order dependence on reactant concentration.
Acylation and Alkylation
The ketone group at the 4-position participates in nucleophilic additions. For example:
-
Grignard Reagent Addition :
-
Enolate Formation : Deprotonation with strong bases (e.g., LDA) generates enolates for alkylation:
\text{RC(=O)R'} \xrightarrow{\text{Base}} \text{RC(-O^-)=CR'} \xrightarrow{\text{R''X}} \text{RC(OR'')R'}
Condensation Reactions
The ketone undergoes aldol condensation with aldehydes in the presence of base:
Yields depend on steric hindrance and electronic effects of substituents .
Catalytic Transformations
Transition-metal catalysts enable cross-coupling reactions. For example, rhodium complexes facilitate C–H activation:
| Reaction Type | Catalyst | Oxidant | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| C–H Alkylation | [Cp*Rh(CH3CN)3][SbF6]2 | AgF | DCE | 91 | |
| Sulfonation | Acridine catalyst A1 | DABSO | CH2Cl2 | 70 |
Stability and Reaction Optimization
-
Catalyst Efficiency : Rhodium catalysts improve yields in cross-couplings (e.g., 91% with [Cp*RhCl2]2/AgSbF6) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions .
This compound’s versatility in hydrolysis, nucleophilic additions, and catalytic transformations underscores its utility in organic synthesis and pharmaceutical chemistry .
Comparison with Similar Compounds
Functional Group Reactivity
The ketone group in Ethyl 4-oxo-2-propylpentanoate may confer distinct reactivity compared to esters lacking such moieties. For instance:
- Ketone vs. Halogenated Esters: Ethyl 7-bromoheptanoate’s bromine substituent enables nucleophilic substitution reactions, whereas the ketone in this compound could participate in condensation or reduction reactions .
- Comparison with Acetic Ethyl Extract Compounds: Compounds like those from Dicranoloma reflexum (Table 3, ) include aromatic and terpenoid structures, which differ significantly in polarity and biological activity compared to aliphatic esters .
Data Tables: Key Compounds in Ethyl Acate Extracts (Contextual Reference)
Q & A
Basic: What are the recommended synthetic routes for Ethyl 4-oxo-2-propylpentanoate in laboratory settings?
Methodological Answer:
this compound can be synthesized via Claisen condensation or esterification reactions . For example:
- Claisen Condensation : Reacting ethyl propanoate with a ketone precursor (e.g., 4-oxopentanoic acid derivatives) under basic conditions (e.g., sodium ethoxide) to form the β-keto ester. Reaction conditions (temperature, solvent polarity, and catalyst concentration) must be optimized to minimize side products like enol tautomers .
- Esterification : Direct esterification of 4-oxo-2-propylpentanoic acid with ethanol using acid catalysts (e.g., sulfuric acid). Ensure anhydrous conditions to drive the equilibrium toward ester formation.
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography.
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for purity assessment and identification of volatile byproducts. NIST Standard Reference Data provides retention indices and fragmentation patterns for structural confirmation .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the ester carbonyl (δ ~170 ppm), oxo group (δ ~210 ppm), and propyl chain protons (δ 0.8–1.5 ppm). Assign peaks using coupling constants and DEPT-135 experiments .
- Infrared Spectroscopy (IR) : Confirm functional groups (C=O ester at ~1740 cm, ketone at ~1715 cm) .
Data Cross-Validation : Compare results with computational predictions (e.g., density functional theory for IR/NMR shifts) to resolve ambiguities .
Basic: How should researchers assess the chemical stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via GC or HPLC to identify hydrolysis or oxidation products .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) to assess photolytic decomposition. Use amber vials if degradation is observed .
- Recommendations : Store in airtight containers under inert gas (N) at –20°C to prolong shelf life. Document batch-specific stability data in certificates of analysis .
Advanced: What strategies resolve contradictory spectral data when identifying this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-check GC-MS retention times with NIST databases , and corroborate NMR/IR data with computational models (e.g., Gaussian for spectral simulations) .
- Isotopic Labeling : Use O-labeled esters to trace hydrolysis artifacts during analysis .
- Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and calibrate using certified reference standards .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic attacks (e.g., enolate formation) or electrophilic substitutions. Optimize transition states and compare activation energies to prioritize feasible reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of ethanol vs. DMSO) on reaction kinetics.
- Validation : Compare computational predictions with experimental yields from small-scale trials .
Advanced: What experimental designs optimize studies on the ester’s role in multi-step organic syntheses?
Methodological Answer:
- Factorial Design : Vary parameters (catalyst loading, temperature, solvent) to identify optimal conditions for coupling reactions. Use ANOVA to assess significance .
- Control Groups : Include inert esters (e.g., ethyl acetate) to isolate the oxo-propyl group’s electronic effects.
- In Situ Monitoring : Employ ReactIR or flow NMR to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
